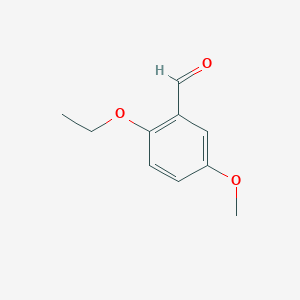

2-Ethoxy-5-methoxybenzaldehyde

Description

Contextualization of the Compound within the Class of Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that are fundamental to organic chemistry. They consist of a benzene (B151609) ring to which a formyl group (–CHO) is attached, along with one or more other substituent groups. These substituents can significantly influence the chemical and physical properties of the molecule.

The versatility of the aldehyde functional group makes these compounds valuable in numerous chemical transformations. ufc.br They are key components in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ufc.brcymitquimica.com The specific nature, number, and position of the substituents on the aromatic ring are critical in determining the compound's reactivity and biological activity. ufc.br

2-Ethoxy-5-methoxybenzaldehyde is a disubstituted benzaldehyde (B42025), featuring an ethoxy group (–OCH2CH3) at the ortho position and a methoxy (B1213986) group (–OCH3) at the meta position relative to the aldehyde group. The presence and positioning of these electron-donating alkoxy groups influence the electron density of the aromatic ring and the reactivity of the aldehyde group, making it a versatile intermediate in organic synthesis.

Overview of its Significance as a Research Substrate and Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its derivatives have shown potential in various research areas. For instance, it is a precursor for certain "Tweetios," which are methylene (B1212753) insertion analogs of dimethoxyphenylethylamines. maps.orgmaps.org

The aldehyde functional group in this compound allows for the formation of Schiff bases. researchgate.netresearchgate.net These compounds, characterized by a carbon-nitrogen double bond, are important in medicinal chemistry and have been investigated for their biological activities. researchgate.netresearchgate.netmdpi.com The synthesis of Schiff base derivatives from various substituted benzaldehydes, including those with alkoxy groups, is a common strategy in the development of new therapeutic agents. mdpi.combohrium.com

Furthermore, substituted benzaldehydes, in general, are used in the synthesis of compounds that act as allosteric modulators of hemoglobin, which could be beneficial in treating disorders that would benefit from increased tissue oxygenation. google.com The specific substitution pattern of this compound makes it a valuable substrate for creating novel molecular architectures with potential applications in medicinal chemistry and materials science.

Historical Perspectives on its Discovery and Early Synthetic Routes

Historically, the synthesis of unsymmetrical dialkoxybenzaldehydes like this compound posed challenges due to issues with regioselectivity in formylation or alkylation reactions. umich.edu A 1975 patent described a process for preparing 2-alkoxy-5-methoxybenzaldehydes, including the ethoxy variant, by reacting 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a dialkyl sulfate (B86663) in the presence of potassium carbonate. google.com This method was noted for providing high yields of near 100 percent. google.com The patent also highlighted that this compound was a novel compound at the time. google.com

Another synthetic route involves the use of anethole (B165797), the main component of anise oil, as a starting material. maps.orgmaps.org This process involves the oxidation of anethole to anisaldehyde, followed by a Baeyer-Villiger reaction to produce 4-methoxyphenol (B1676288). maps.orgmaps.org Subsequent formylation via a Reimer-Tiemann reaction and then ethylation yields this compound. maps.orgmaps.org This multi-step synthesis from a readily available natural product showcases the efforts to develop accessible pathways to this valuable intermediate.

More recent synthetic methodologies have also been explored. For example, the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides has been shown to produce 2-alkoxy-5-methoxybenzaldehydes in high yields. umich.edu

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C10H12O3 |

| CAS Number | 39206-04-7 |

| Molecular Weight | 180.20 g/mol |

| Appearance | Faintly yellow tinted, polymorphic crystals |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-5-4-9(12-2)6-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWELEPLJZIXGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Ethoxy 5 Methoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 2-ethoxy-5-methoxybenzaldehyde is a versatile site for a range of chemical transformations, including reduction to the corresponding alcohol and various condensation reactions to form new carbon-nitrogen and carbon-carbon bonds.

Reduction Reactions to Corresponding Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, 2-ethoxy-5-methoxybenzyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

A common and mild method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. lscollege.ac.in Sodium borohydride is a selective reducing agent for aldehydes and ketones, and its use is advantageous due to its stability and ease of handling. nih.gov The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source, such as water or dilute acid, neutralizes the resulting alkoxide to yield the primary alcohol. nih.gov

Alternatively, catalytic hydrogenation can be employed for the reduction of the aldehyde. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum oxide (PtO₂) or ruthenium on carbon (Ru/C). bldpharm.comclockss.org While effective, this method may require more specialized equipment to handle the hydrogen gas under pressure.

Table 1: Representative Conditions for the Reduction of Substituted Benzaldehydes to Benzyl Alcohols

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | - | Methanol or Ethanol | 25 | 90-95 |

| Hydrogen Gas (H₂) | Platinum Oxide (PtO₂) | Ethanol | 25 | High |

| Hydrogen Gas (H₂) | Ruthenium on Carbon (Ru/C) | Water | 25 | High |

Condensation Reactions

Condensation reactions of this compound provide a powerful means to synthesize a variety of derivatives with diverse applications. These reactions involve the initial nucleophilic attack on the aldehyde carbonyl, followed by the elimination of a water molecule.

This compound readily reacts with primary amines to form imines, commonly known as Schiff bases. jetir.org This condensation reaction typically occurs under mild acidic or basic conditions, or simply upon heating the reactants together in a suitable solvent like ethanol. jetir.orgnih.gov The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable imine product. The formation of Schiff bases is a versatile reaction used in the synthesis of various ligands for coordination chemistry and as intermediates in the preparation of biologically active compounds. jetir.orgyu.edu.jo

Table 2: General Conditions for Schiff Base Formation from Substituted Benzaldehydes

| Amine Reactant | Catalyst | Solvent | Reaction Conditions | Product Type |

|---|---|---|---|---|

| Aromatic Primary Amine | Acetic Acid (catalytic) | Ethanol | Reflux | N-Aryl Imine |

| Aliphatic Primary Amine | - | Ethanol | Room Temperature or Reflux | N-Alkyl Imine |

The reaction of this compound with hydrazine (B178648) or its derivatives, such as isonicotinic hydrazide, leads to the formation of hydrazones. nih.govnih.gov These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acetic acid. nih.gov Hydrazones are a class of compounds containing the R₁R₂C=NNR₃R₄ functional group and are of significant interest due to their wide range of biological activities and their use as ligands in coordination chemistry. nih.govmdpi.com Furthermore, the formation of colored and crystalline hydrazone derivatives, for instance with 2,4-dinitrophenylhydrazine (B122626), has historically been a classical method for the qualitative analysis and characterization of aldehydes and ketones. researchgate.net

Table 3: Representative Conditions for Hydrazone Synthesis from Substituted Benzaldehydes

| Hydrazine Derivative | Catalyst | Solvent | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Isonicotinic Hydrazide | Acetic Acid (catalytic) | Ethanol | Reflux (2.5-3 h) | Excellent |

| Hydrazine Hydrate | - | Ethanol | Reflux | Good to Excellent |

This compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, to form a new carbon-carbon double bond. chemspider.com This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or ammonium (B1175870) acetate, and is often carried out in a solvent such as ethanol at room temperature. chemspider.combeilstein-journals.org The base facilitates the deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. chemspider.com The resulting benzylidenemalononitrile (B1330407) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and functional materials. researchgate.net

Table 4: General Conditions for Knoevenagel Condensation with Malononitrile

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Ammonium Acetate | Ethanol | 25 | 5-7 min (sonication) | High |

| Piperidine | Ethanol | 25 | Minutes to hours | Excellent |

Transformations on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy and methoxy (B1213986) groups. These substituents are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Given that the para position to the ethoxy group is occupied by the methoxy group, and vice versa, the primary sites for substitution are the positions ortho to the alkoxy groups.

The directing effects of the alkoxy groups are a result of their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution process. The aldehyde group, on the other hand, is a deactivating, meta-directing group. However, the strong activating and ortho, para-directing influence of the two alkoxy groups generally overrides the effect of the aldehyde group.

Common electrophilic aromatic substitution reactions that can be performed on the aromatic ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions will be determined by the combined directing effects of the substituents and steric hindrance.

For instance, in the nitration of 1,4-dialkoxybenzenes, the regioselectivity can be influenced by the reaction conditions, such as the solvent. nih.gov Similarly, the bromination of 1,4-dimethoxybenzene (B90301) can be achieved using reagents like sodium bromide and Oxone. chemspider.com Friedel-Crafts acylation of alkoxybenzenes, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, generally proceeds with high regioselectivity for the para position to the alkoxy group. lscollege.ac.inbeilstein-journals.org In the case of 1,4-dialkoxybenzenes, the substitution pattern will be directed by the combined influence of both groups.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho to the alkoxy groups |

| Bromination | Br₂, FeBr₃ or NBS | Substitution at positions ortho to the alkoxy groups |

| Sulfonation | Fuming H₂SO₄ | Substitution at positions ortho to the alkoxy groups |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at positions ortho to the alkoxy groups |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects (Theoretical Studies)

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of its three substituents: the aldehyde (-CHO), the ethoxy (-OC₂H₅), and the methoxy (-OCH₃) groups. The interplay of these groups determines the position of attack for an incoming electrophile. sydney.edu.aumasterorganicchemistry.commsu.edu

The directing influence of each substituent can be summarized as follows:

Ethoxy and Methoxy Groups : Both are alkoxy groups, which act as strong activating substituents and ortho, para-directors. libretexts.org They increase the electron density of the aromatic ring through a strong positive mesomeric effect (+M) or resonance effect, where the oxygen's lone pair electrons are donated to the π-system of the ring. This donation stabilizes the carbocation intermediate (arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. libretexts.orgyoutube.com

Aldehyde Group : The formyl group is a deactivating substituent and a meta-director. doubtnut.com It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This electron withdrawal destabilizes the arenium ion intermediate, especially when the attack is at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack relative to the aldehyde. doubtnut.comlibretexts.org

In a polysubstituted benzene ring, the directing effects can be either reinforcing or conflicting. libretexts.orglibretexts.org When an activating group and a deactivating group are present, the activating group's directing effect typically dominates. masterorganicchemistry.com In the case of this compound, both the ethoxy and methoxy groups are strong activators, and their influence will overpower the meta-directing effect of the aldehyde.

The available positions for substitution on the ring are C3, C4, and C6. The directing effects toward these positions are as follows:

Position C3 : This position is ortho to the activating ethoxy group and ortho to the deactivating aldehyde group.

Position C4 : This position is para to the activating ethoxy group and ortho to the activating methoxy group. It is also meta to the deactivating aldehyde group.

Position C6 : This position is para to the activating methoxy group but is sterically hindered and flanked by the aldehyde and methoxy groups. It is also ortho to the deactivating aldehyde group.

Theoretical analysis suggests that substitution will most likely occur at the position most strongly activated and least deactivated. Position C4 is highly favored as it benefits from the activating resonance effects of two alkoxy groups (para to ethoxy and ortho to methoxy) while being meta to the deactivating aldehyde group. libretexts.orgmasterorganicchemistry.com Position C6, while activated by the methoxy group, is strongly disfavored due to being directly adjacent to the electron-withdrawing aldehyde group. libretexts.org Steric hindrance at C6 would also be significant.

| Position of Attack | Influence of 2-Ethoxy Group (-OC₂H₅) | Influence of 5-Methoxy Group (-OCH₃) | Influence of 1-Aldehyde Group (-CHO) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Activating (ortho) | Neutral (meta) | Deactivating (ortho) | Possible, but deactivated by adjacent -CHO |

| C4 | Activating (para) | Activating (ortho) | Less Deactivating (meta) | Most Favorable |

| C6 | Neutral (meta) | Activating (para) | Deactivating (ortho) | Unfavorable (deactivated by adjacent -CHO and sterically hindered) |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Halobenzaldehydes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike electrophilic substitutions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubnih.gov These EWGs are crucial for stabilizing the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr addition-elimination mechanism. pressbooks.pub

The parent compound, this compound, does not have a suitable leaving group and is electron-rich due to the alkoxy substituents, making it unreactive towards SNAr. However, a halogenated derivative, such as a hypothetical 4-fluoro-2-ethoxy-5-methoxybenzaldehyde , would be a potential candidate for SNAr reactions.

In this hypothetical substrate:

The aldehyde group at C1 acts as a powerful EWG.

The fluorine atom at C4 is para to the aldehyde group. This geometric arrangement is ideal for stabilizing the Meisenheimer intermediate through resonance, thereby activating the ring for nucleophilic attack at C4. pressbooks.pubwuxiapptec.com

The ethoxy and methoxy groups are electron-donating, which generally disfavors SNAr. However, the strong activating effect of the para-aldehyde group would likely overcome the deactivating influence of the alkoxy groups.

The rate of SNAr reactions also depends on the nature of the leaving group, with the reactivity order being F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the leaving group. wikipedia.orgresearchgate.net

| Leaving Group (at C4) | Activating Group | Position Relative to Leaving Group | Predicted SNAr Reactivity |

|---|---|---|---|

| -F | -CHO | para | High |

| -Cl | -CHO | para | Moderate |

| -Br | -CHO | para | Moderate |

| -I | -CHO | para | Low |

Modification and Cleavage of Ether Moieties

Selective Demethylation/De-ethylation Strategies

The cleavage of the aryl ether bonds in this compound is a key strategy for its derivatization, typically yielding phenolic compounds. Due to the high stability of aryl ethers, this transformation requires potent reagents, often under harsh conditions. wikipedia.org For aryl alkyl ethers, cleavage occurs at the alkyl-oxygen bond via SN1 or SN2 mechanisms, producing a phenol (B47542) and an alkyl halide. chemistrysteps.comlibretexts.org A significant challenge is achieving selective cleavage of the methoxy group over the ethoxy group, or vice versa.

Several reagents are known for ether cleavage, with varying degrees of selectivity:

Strong Protic Acids (HBr, HI) : These are classic reagents for ether cleavage but generally lack selectivity between methyl and ethyl ethers, often leading to a mixture of products if used in limited amounts. masterorganicchemistry.com Excess acid will cleave both ether groups.

Lewis Acids (BBr₃, AlCl₃) : Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers but may also lack selectivity. Aluminum chloride (AlCl₃), often used with a soft nucleophile like a thiol, can offer improved selectivity. researchgate.net Chelation control is a possible strategy; the proximity of the 2-ethoxy group to the 1-aldehyde group might allow a Lewis acid to coordinate to both oxygens, facilitating preferential cleavage of the ethoxy group. researchgate.net

Nucleophilic Reagents : Certain nucleophilic systems exhibit high selectivity. For instance, lithium diphenylphosphide (LiPPh₂) has been shown to be specific for the demethylation of methyl aryl ethers, leaving ethyl ethers intact. orgsyn.org Thiolate anions (e.g., from ethanethiol) in the presence of a base like potassium carbonate can also preferentially cleave methyl ethers over other alkyl ethers due to the SN2 nature of the attack on the less sterically hindered methyl group.

| Reagent | Typical Conditions | Likely Selectivity for this compound | Rationale |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, low temp. | Low to moderate | Highly reactive; may cleave both ethers, but might show some preference for the more electron-rich ether or via chelation at the 2-ethoxy position. |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | Reflux | Potentially selective for 2-ethoxy | Chelation of AlCl₃ between the aldehyde and 2-ethoxy oxygen may direct cleavage at the ethoxy position. researchgate.net |

| Lithium Diphenylphosphide (LiPPh₂) | THF, reflux | High selectivity for 5-methoxy | Reagent is known to be specific for demethylation of methyl aryl ethers. orgsyn.org |

| Sodium Ethanethiolate (NaSEt) | DMF, high temp. | High selectivity for 5-methoxy | SN2 attack by the thiolate is faster on the less sterically hindered methyl group. |

Ether Rearrangement Reactions (if applicable)

Rearrangement reactions provide a powerful method for structural isomerization in organic synthesis. For aryl ethers, the most prominent rearrangement is the Claisen rearrangement. byjus.commvpsvktcollege.ac.in This reaction is a libretexts.orglibretexts.org-sigmatropic rearrangement that is specific to allyl aryl ethers or allyl vinyl ethers. libretexts.orglibretexts.org Upon heating, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.org

The chemical structure of this compound, which contains methyl and ethyl ether groups, does not meet the structural requirements for a Claisen rearrangement. The reaction is therefore not directly applicable to this compound.

For a Claisen rearrangement to be a viable derivatization strategy, the molecule would first need to be modified to contain an allyl ether moiety. This could be accomplished through a two-step process:

Selective Dealkylation : One of the ether groups (e.g., the 5-methoxy group) would need to be selectively cleaved to yield the corresponding phenol, 2-ethoxy-5-hydroxybenzaldehyde (B8715406).

O-Allylation : The resulting phenol would then be treated with an allyl halide (e.g., allyl bromide) in the presence of a base to form the required allyl aryl ether, 5-allyloxy-2-ethoxybenzaldehyde .

Once synthesized, this allyl ether derivative could undergo a thermal Claisen rearrangement to yield 2-ethoxy-4-allyl-5-hydroxybenzaldehyde. Other common rearrangement reactions such as the Beckmann, Hofmann, or Baeyer-Villiger rearrangements are not applicable as they involve completely different functional groups (oximes, amides, and ketones, respectively). byjus.comwiley-vch.de

Advanced Spectroscopic Characterization for Structural Elucidation and Vibrational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a definitive structural assignment can be achieved.

The ¹H NMR spectrum of 2-Ethoxy-5-methoxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, ethoxy, and methoxy (B1213986) protons. The substitution pattern on the benzene (B151609) ring—an ethoxy group at C-2, a methoxy group at C-5, and an aldehyde group at C-1—dictates the chemical environment and, consequently, the chemical shift of each proton.

The aldehyde proton (-CHO) is expected to appear as a singlet in the most downfield region of the spectrum, typically around δ 10.3 ppm . Its proximity to the electron-withdrawing carbonyl group and the aromatic ring causes significant deshielding.

The aromatic region will display signals for the three protons on the benzene ring (H-3, H-4, and H-6).

H-6 : This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy group. It is expected to resonate as a doublet around δ 7.35 ppm .

H-4 : Positioned para to the aldehyde group and ortho to the methoxy group, this proton will appear as a doublet of doublets, predicted around δ 7.15 ppm .

H-3 : This proton is ortho to the strongly electron-donating ethoxy group and meta to the aldehyde group, leading to significant shielding. It is predicted to appear as a doublet around δ 6.95 ppm .

The alkoxy protons are found in the upfield region:

The ethoxy group protons will present as a quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.10 ppm , coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) around δ 1.45 ppm .

The methoxy group protons (-OCH₃) will appear as a sharp singlet around δ 3.85 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 10.3 | Singlet (s) |

| Aromatic H-6 | 7.35 | Doublet (d) |

| Aromatic H-4 | 7.15 | Doublet of Doublets (dd) |

| Aromatic H-3 | 6.95 | Doublet (d) |

| Ethoxy -OCH₂- | 4.10 | Quartet (q) |

| Methoxy -OCH₃ | 3.85 | Singlet (s) |

| Ethoxy -CH₃ | 1.45 | Triplet (t) |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts can be predicted using additivity rules based on the substituent effects of the aldehyde, ethoxy, and methoxy groups on the benzene ring.

The aldehyde carbonyl carbon is the most deshielded, predicted to appear around δ 191.0 ppm . The aromatic carbons attached to the oxygen atoms (C-2 and C-5) will be significantly shifted downfield, while other ring carbons will be influenced by the combined electronic effects of all three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 191.0 |

| C-2 (C-OEt) | 158.5 |

| C-5 (C-OMe) | 154.0 |

| C-1 (C-CHO) | 125.5 |

| C-4 | 123.0 |

| C-6 | 115.5 |

| C-3 | 112.0 |

| Ethoxy -OCH₂- | 64.5 |

| Methoxy -OCH₃ | 56.0 |

| Ethoxy -CH₃ | 14.8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the aromatic protons H-3 and H-4. A strong correlation would also be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would confirm the assignments made in the 1D spectra, showing cross-peaks for H-3/C-3, H-4/C-4, H-6/C-6, the aldehyde H/C, the methoxy H/C, and the two sets of ethoxy protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the connectivity across multiple bonds (typically 2-3 bonds). For this compound, key HMBC correlations would be:

The aldehyde proton (-CHO) showing correlations to the aromatic carbons C-2 and C-6.

The methoxy protons (-OCH₃) correlating to C-5.

The ethoxy methylene protons (-OCH₂-) correlating to the aromatic C-2.

Aromatic proton H-6 showing correlations to C-1 (aldehyde-bearing carbon), C-2, and C-4.

Modern computational chemistry provides powerful tools for predicting NMR spectra. Using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors for a molecule's optimized geometry. These shielding tensors can be converted into chemical shifts by referencing a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For molecules like this compound, such computational methods can predict ¹H and ¹³C chemical shifts with high accuracy. While direct experimental data for this specific compound is scarce, studies on analogous substituted benzaldehydes have shown that a strong linear correlation exists between computationally predicted and experimentally observed chemical shifts. nih.govresearchgate.net This predictive power is invaluable for confirming assignments and elucidating the structures of novel compounds.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its aldehyde, ether, and aromatic moieties. The position, intensity, and shape of these bands are diagnostic for the compound's structure.

Key predicted vibrational frequencies include:

Aldehyde Group: A strong, sharp C=O stretching vibration is expected around 1695 cm⁻¹ . The position is characteristic of an aromatic aldehyde conjugated with the benzene ring. Two weaker C-H stretching bands for the aldehyde proton are predicted near 2830 cm⁻¹ and 2730 cm⁻¹ .

Aromatic Ring: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, likely around 3050-3100 cm⁻¹ . C=C stretching vibrations within the ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Ether Linkages: The asymmetric C-O-C stretching of the aryl-alkyl ethers (both ethoxy and methoxy) will result in a strong, prominent band around 1250 cm⁻¹ . The symmetric C-O-C stretch is expected to appear as another strong band near 1030 cm⁻¹ .

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups of the ethoxy and methoxy substituents will be visible in the 2980-2850 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 2830, 2730 | C-H Stretch | Aldehyde (-CHO) |

| 1695 | C=O Stretch | Aldehyde (C=O) |

| 1600, 1580, 1470 | C=C Stretch | Aromatic |

| 1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1030 | Symmetric C-O-C Stretch | Aryl Ether |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. As a 1,2,5-trisubstituted benzene derivative, its Raman spectrum is characterized by distinct vibrational modes of the phenyl ring and its substituents (ethoxy, methoxy, and aldehyde groups).

While a dedicated Raman spectrum for this compound is not extensively published, a comprehensive vibrational assignment can be constructed by drawing parallels with structurally similar molecules, such as 2,5-dimethylbenzaldehyde. The key vibrational modes expected in the Raman spectrum include C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and alkyl groups, and various in-plane and out-of-plane bending modes. The C=O stretching vibration of the aldehyde group is a particularly strong and characteristic Raman band. The substitution pattern on the benzene ring influences the exact frequencies of these modes. For instance, the ring breathing mode, a symmetric vibration of the entire benzene ring, is sensitive to the nature and position of the substituents. The presence of both ethoxy and methoxy groups introduces additional vibrational modes, including C-O-C stretching and various deformations of the alkyl chains.

Table 1: Representative Vibrational Mode Assignments for a 1,2,5-Trisubstituted Benzaldehyde (B42025) Analogue

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3070 | Aromatic C-H Stretching |

| ~2930 | Aliphatic C-H Stretching |

| ~1690 | C=O Stretching (Aldehyde) |

| ~1600 | C=C Aromatic Ring Stretching |

| ~1250 | C-O-C Asymmetric Stretching (Ether) |

| ~1160 | C-H In-plane Bending |

| ~1030 | C-O-C Symmetric Stretching (Ether) |

| ~800 | Ring Breathing Mode |

Note: Data is representative and based on analysis of structurally similar substituted benzaldehydes.

Inelastic Neutron Scattering (INS) Spectroscopy for Solid-State Vibrational Dynamics

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing the vibrational dynamics of molecules, particularly in the solid state. Unlike optical spectroscopies (IR and Raman), INS has no selection rules, and band intensities are proportional to the neutron scattering cross-section and atomic displacements of the nuclei. Hydrogen atoms have a large scattering cross-section, making INS exceptionally sensitive to their motions. This is highly advantageous for studying this compound, which contains multiple hydrogen atoms.

INS spectroscopy is particularly effective for observing low-wavenumber vibrations, such as the torsional modes of the methyl (-CH₃) and ethyl (-CH₂CH₃) groups, as well as the librational and translational modes of the entire molecule within the crystal lattice. Studies on related molecules like 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde (B43997) have successfully utilized INS in conjunction with periodic Density Functional Theory (DFT) calculations to confidently assign these low-frequency modes. Such analysis allows for the determination of rotational barriers for the substituent groups, providing deep insight into the intramolecular and intermolecular forces governing the solid-state dynamics of the compound. An INS study of this compound would therefore provide unambiguous assignments of its substituent torsional modes and lattice vibrations, which are often difficult or impossible to observe with IR or Raman spectroscopy.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish the compound from other molecules with the same nominal mass but different elemental compositions. The exact mass is calculated based on the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O).

For this compound, with the molecular formula C₁₀H₁₂O₃, the theoretical monoisotopic mass can be precisely calculated. An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure this mass with an accuracy typically within 5 parts per million (ppm), allowing for confident confirmation of the elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Nominal Mass | 180 u |

| Theoretical Monoisotopic Mass | 180.078644 u |

| Expected Ion (ESI+) | [M+H]⁺ |

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for monitoring the synthesis of this compound and identifying products and byproducts. During its synthesis, for example, via the alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172), reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them by GC-MS. This allows for tracking the consumption of reactants and the formation of the desired product over time, enabling optimization of reaction conditions such as temperature and reaction time.

Upon completion of the reaction, GC-MS analysis of the crude product mixture provides a detailed profile of its components. The retention time in the gas chromatogram gives a preliminary indication of the compound, while the mass spectrum provides definitive structural information. The fragmentation pattern observed in the electron ionization (EI) mass spectrum is a molecular fingerprint that can be compared against spectral libraries for confirmation. For this compound, characteristic fragments would likely arise from the loss of the ethyl group, the ethoxy group, or the aldehyde group, providing clear evidence for the compound's structure.

Analyzing this compound within complex matrices like bio-oils presents a significant challenge due to the presence of numerous interfering compounds. Derivatization-enhanced mass spectrometry offers a powerful solution by selectively targeting the aldehyde functional group to improve its detection and quantification. This strategy involves reacting the aldehyde with a specific derivatizing agent to form a product with superior chromatographic properties or enhanced ionization efficiency for mass spectrometric analysis.

For instance, aldehydes can be reacted with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or Girard's reagents. The resulting derivatives often exhibit increased molecular weight, moving them to a cleaner region of the mass spectrum, and can incorporate a permanently charged group or a readily ionizable moiety. This is particularly useful for liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), as it significantly enhances the signal intensity of the target analyte. This chemoselective approach allows for the sensitive and specific detection of aldehydes like this compound in a complex background, overcoming issues of low concentration and matrix suppression.

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π→π* transitions within the substituted benzene ring and the n→π* transition of the carbonyl (aldehyde) group. A study of the closely related 2-methoxybenzaldehyde showed strong absorption between 190 to 360 nm, with a π→π* transition of the benzene ring at 298 nm and another band corresponding to the constituent functional groups at 372 nm. Due to the similar chromophoric system, this compound is expected to exhibit a comparable UV-Vis absorption profile. The solvent environment can influence the exact position (λₘₐₓ) and intensity of these absorption bands.

Emission spectroscopy (fluorescence) measures the light emitted from a molecule as it relaxes from an excited electronic state. Simple aromatic aldehydes like this compound are generally not strongly fluorescent. The n→π* transition of the carbonyl group often leads to efficient non-radiative decay pathways, such as intersystem crossing, which quenches fluorescence. However, the fluorescence properties can be significantly altered by the molecular environment or by chemical modification. While the intrinsic fluorescence of the compound is expected to be weak, it could potentially be enhanced in rigid environments or through derivatization with a fluorogenic reagent that specifically reacts with the aldehyde group to form a highly fluorescent product.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-dinitrophenylhydrazine (DNPH) |

| 2,5-dimethylbenzaldehyde |

| This compound |

| 2-hydroxy-5-methoxybenzaldehyde |

| 2-methoxybenzaldehyde |

| 4-ethoxybenzaldehyde |

| Anisaldehyde (methoxybenzaldehyde) |

| D-cysteine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an aromatic aldehyde like this compound is primarily governed by electronic transitions involving the benzene ring and the carbonyl group. The key transitions observed are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the carbonyl group. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The presence of auxochromic substituents, such as the ethoxy (-OCH2CH3) and methoxy (-OCH3) groups, on the benzene ring influences the position and intensity of these absorption bands. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* bands due to the extension of the conjugated system.

Table 1: Typical UV-Vis Absorption Data for Benzaldehyde and a Related Compound

| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | Reference |

| Benzaldehyde | Water | 248 | 283 | researchgate.net |

| 2,5-Dimethoxybenzaldehyde (B135726) | - | Data not specified | Data not specified | spectrabase.com |

It is important to note that the solvent can also influence the position of the absorption bands. Polar solvents can lead to shifts in the absorption maxima due to stabilization of the ground or excited states.

Spectroscopic Characterization of Derived Complexes and Functional Materials

The chemical reactivity of the aldehyde functional group in this compound allows for the synthesis of a variety of derivatives, including Schiff bases and their metal complexes, as well as functional polymers. The spectroscopic characterization of these materials provides valuable information on their structure and electronic properties.

When this compound reacts with a primary amine, it forms a Schiff base, which contains an azomethine (-C=N-) group. The formation of the Schiff base introduces a new chromophore, leading to changes in the UV-Vis spectrum. Typically, the π → π* and n → π* transitions associated with the aromatic aldehyde are still present, but new bands corresponding to the electronic transitions within the azomethine group and the extended conjugated system may appear. nih.gov

Upon coordination of a Schiff base ligand to a metal ion, further changes in the UV-Vis spectrum are observed. These changes can include shifts in the intraligand π → π* and n → π* transitions, as well as the appearance of new, often broad, absorption bands in the visible region. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. nih.govsbmu.ac.ir The position and intensity of these bands are dependent on the nature of the metal ion, its coordination geometry, and the specific Schiff base ligand.

Table 2: Illustrative UV-Vis Spectral Data for a Schiff Base Ligand and its Metal Complexes

| Compound | λmax (nm) (Assignment) | Reference |

| Schiff Base Ligand (H2L) | 303 (π→π), 365 (n→π) | nih.gov |

| Co(II) Complex (CoL) | 286 (π→π), 348 (n→π), 462 (d-d/LMCT) | nih.gov |

| Cu(II) Complex (CuL) | 404 (π→π/LMCT), 523 (d-d) | nih.gov |

| Zn(II) Complex (ZnL) | 428 (π→π), 481 (n→π*) | nih.gov |

| (Note: H2L is a Schiff base derived from 4-(diethylamino)-2-hydroxybenzaldehyde and 4-nitrobenzene-1,2-diamine, presented here as an illustrative example of the types of spectral shifts observed upon complexation.) |

Furthermore, this compound can be incorporated into polymeric structures to create functional materials. For example, benzaldehyde derivatives can be immobilized onto polymer backbones. nih.gov The spectroscopic characterization of these functional polymers would involve identifying the characteristic absorption bands of the benzaldehyde moiety within the polymer matrix. UV-Vis spectroscopy can confirm the successful incorporation of the functional group and provide information about its electronic environment within the polymer. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like 2-Ethoxy-5-methoxybenzaldehyde, DFT can elucidate its structural, electronic, and spectroscopic properties. While comprehensive DFT studies specifically targeting this compound are not extensively available in the reviewed scientific literature, the following subsections describe the standard analyses that would be performed.

Geometry Optimization and Conformational Analysis of the Isolated Molecule

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for an isolated molecule in the gas phase.

Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O bonds of the ethoxy and methoxy (B1213986) groups, and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Ground-State Conformer) Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring avg.) | ~1.39 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-O (ethoxy) | ~1.37 Å |

| Bond Angle | C-C-C (ring avg.) | ~120.0° |

| Dihedral Angle | C-C-C=O | ~180.0° or ~0.0° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Analysis would involve visualizing the electron density distribution of the HOMO and LUMO across the molecular structure to identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound Note: This data is for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MESP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MESP surface would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. The hydrogen atoms of the aromatic ring and alkyl groups would exhibit positive potential (blue).

Prediction of Vibrational Frequencies and Comprehensive Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This theoretical spectrum allows for the detailed assignment of each vibrational mode (e.g., stretching, bending, torsion) to a specific experimental peak. By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and gain a deeper understanding of its intramolecular dynamics.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups Note: This data is for illustrative purposes and would typically be scaled to better match experimental values.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic Ring |

| ~2900-2980 | C-H stretch | Ethoxy/Methoxy |

| ~1700 | C=O stretch | Aldehyde |

| ~1580-1600 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Simulation of NMR Chemical Shifts and UV-Vis Spectra

Theoretical methods can also simulate spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predicted values are invaluable for assigning signals in experimental NMR spectra.

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides insight into the electronic transitions occurring within the molecule upon absorption of light.

Quantum Chemical Topology and Interaction Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to partition a molecule into atomic basins. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points, known as bond critical points.

Another common technique is Natural Bond Orbital (NBO) analysis, which investigates charge transfer, hyperconjugation, and delocalization effects within the molecule by examining interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis could quantify the delocalization of lone pair electrons from the oxygen atoms into the aromatic ring and the stabilizing interactions within the molecule. However, specific QTAIM or NBO studies for this compound are not documented in the searched literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. While specific QTAIM studies on this compound are not presently available, this methodology would be instrumental in characterizing its covalent and non-covalent interactions. A QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds within the molecule. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative measures of bond strength and type. For instance, the C=O bond of the aldehyde group is expected to exhibit a high ρ and a negative ∇²ρ, characteristic of a shared covalent interaction. In contrast, any intramolecular hydrogen bonds, such as a potential C-H···O interaction, would be identified by a BCP with a lower ρ and a positive ∇²ρ, indicative of a closed-shell interaction.

| Interaction Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Covalent Bonds (e.g., C-C, C=O) | High (>0.2) | Negative |

| Non-Covalent Bonds (e.g., C-H···O) | Low (<0.1) | Positive |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds and lone pairs. wikipedia.org An ELF analysis of this compound would be expected to show distinct basins of high electron localization corresponding to the C-C and C-H bonds of the benzene ring, the C=O double bond of the aldehyde, and the C-O and C-C single bonds of the ethoxy and methoxy groups. Additionally, localization basins corresponding to the lone pairs on the oxygen atoms would be clearly visible.

LOL analysis provides a complementary view of electron localization. High LOL values are typically found in regions of covalent bonds and lone pairs, offering a clear picture of the molecule's electronic structure. For this compound, both ELF and LOL would be crucial in understanding the electronic effects of the ethoxy and methoxy substituents on the aromatic ring and the aldehyde functionality.

Non-Covalent Interaction (NCI) Index Analysis for Intermolecular Interactions

The Non-Covalent Interaction (NCI) index is a computational tool used to identify and visualize non-covalent interactions in real space. This analysis is based on the electron density and its derivatives. For this compound, an NCI analysis would be particularly insightful for studying potential intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's solid-state packing and condensed-phase behavior. The NCI plot would reveal surfaces corresponding to these interactions, colored to indicate their strength and nature (attractive or repulsive).

Reduced Density Gradient (RDG) for Visualization of Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a function of the electron density that is used to visualize weak non-covalent interactions. A plot of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density can distinguish between hydrogen bonds, van der Waals interactions, and steric clashes. While no specific RDG studies on this compound have been published, this analysis would be vital in understanding how individual molecules interact with each other. For instance, it could visualize the C-H···O interactions that are common in substituted benzaldehydes.

Studies on Molecular Dynamics and Intermolecular Interactions

The study of molecular dynamics and intermolecular interactions is crucial for understanding the macroscopic properties of a compound, such as its crystal structure and melting point.

Computational Assessment of Crystal Structures and Solid-State Dynamics

Conformational Landscapes and Torsional Potential Barriers

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield specific studies on the conformational landscapes or torsional potential barriers of this compound. While research exists for structurally related molecules such as 2-methoxybenzaldehyde (B41997), 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde (B43997), direct computational analysis detailing the rotational energy profiles of the ethoxy and methoxy groups in this compound is not available.

Therefore, the presentation of detailed research findings, including data tables on dihedral angles, energy barriers, and stable conformers specifically for this compound, cannot be provided at this time. Such an analysis would require dedicated quantum mechanical calculations, which are beyond the scope of this literature review.

Applications in Advanced Organic Synthesis and Material Sciences

Building Blocks for Complex Organic Architectures

As a versatile precursor, 2-Ethoxy-5-methoxybenzaldehyde facilitates the construction of intricate organic molecules through a variety of synthetic transformations that engage both the aldehyde functionality and the aromatic core.

The aldehyde group of this compound is a key functional handle for extending the molecular framework and introducing further substitutions onto the benzene (B151609) ring. Standard carbonyl chemistry reactions allow for the elaboration of the side chain, which can then be manipulated to create a wide array of polysubstituted benzene derivatives.

Key transformations include:

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene (B1212753) compounds introduce new carbon-carbon double bonds, which can be subsequently reduced or otherwise functionalized.

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into a substituted alkene, offering geometric control over the product.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry into ester, amide, or ether derivatives, further diversifying the substitution pattern.

Furthermore, the dialkoxy-substituted benzene ring is activated towards electrophilic substitution and can participate in annulation reactions to form fused ring systems like naphthalenes. Strategies such as those based on Perkin or Stobbe condensations, followed by intramolecular cyclization and aromatization steps, can utilize the aldehyde and the adjacent ring positions to construct the second aromatic ring, yielding highly substituted naphthalene derivatives.

| Reaction Type | Reagent/Conditions | Resulting Structure | Potential Application |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, base (e.g., piperidine) | Cinnamaldehyde derivative with cyano groups | Precursor for dyes, functional materials |

| Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph3P=CHR) | Stilbene or substituted styrene analog | Building block for polymers, pharmaceuticals |

| Oxidation | KMnO4 or PCC | 2-Ethoxy-5-methoxybenzoic acid | Intermediate for esters and amides |

| Annulation Strategy | e.g., Diethyl succinate, base (Stobbe), then cyclization | Substituted naphthalene ring system | Core for advanced materials, bioactive molecules |

The synthesis of complex aromatic amines and nitrogen-containing heterocyclic compounds can be achieved starting from this compound. The foundational step is the condensation reaction between the aldehyde and a primary amine, which forms a Schiff base (or imine). This reversible reaction is typically catalyzed by a small amount of acid.

The resulting imine is a versatile intermediate. It can be reduced to form a stable secondary amine, but more importantly, it can undergo intramolecular cyclization reactions if the amine component contains other reactive functional groups. This pathway allows for the construction of various heterocyclic systems. For example, a reaction with an amine bearing a nucleophilic group positioned correctly can lead to an intramolecular attack on the imine carbon or the aromatic ring, followed by dehydration or aromatization to yield stable, polycyclic aromatic amine analogs. Such catalyst-free, sequential imine condensation–isoaromatization pathways are an efficient strategy for constructing synthetically useful aniline derivatives. beilstein-journals.org

This compound is structurally related to the fundamental monomers used in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. wikipedia.org Pillar[n]arenes are composed of hydroquinone units linked by methylene bridges. wikipedia.orgnierengartengroup.com Their synthesis is typically achieved through an acid-catalyzed Friedel-Crafts cyclooligomerization of 1,4-dialkoxybenzenes with a formaldehyde source, such as paraformaldehyde. nierengartengroup.com

The core structure of this compound corresponds to 1-ethoxy-4-methoxybenzene. The use of such unsymmetrically substituted 1,4-dialkoxybenzene monomers in the cyclization reaction is a key strategy for producing asymmetrically functionalized pillar[n]arenes. rsc.org This approach introduces varied functionality on the rims of the macrocycle, influencing its solubility, conformational properties, and host-guest binding capabilities. The reaction is often thermodynamically controlled, which can favor the formation of specific ring sizes, most commonly the cyclopentamer, known as pillar rsc.orgarene. nierengartengroup.comresearchgate.net

Synthesis of Ligands and Coordination Compounds

The aldehyde functionality of this compound is readily converted into chelating ligand systems, making it a valuable starting material for research in coordination chemistry.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and widely studied ligands in coordination chemistry. semanticscholar.org this compound can react with a multitude of primary amines (aliphatic or aromatic) to generate a diverse library of Schiff base ligands. The reaction is a straightforward condensation, often performed in an alcohol solvent with gentle heating.

The resulting ligands typically contain an imine nitrogen atom which acts as a donor to coordinate with metal ions. If the amine precursor contains additional donor atoms (e.g., hydroxyl, amino, or thioether groups), the resulting Schiff base can act as a bidentate, tridentate, or even tetradentate ligand, forming stable chelate rings with a central metal ion. For instance, condensation with a diamine like 1,2-propanediamine would yield a tetradentate N₂O₂ ligand capable of forming stable complexes with transition metals like manganese(III). researchgate.net These complexes are of significant interest for their potential applications in catalysis, materials science, and bioinorganic chemistry.

| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Potential Metal Ions |

|---|---|---|---|

| This compound | Aniline | Bidentate (NO) | Cu(II), Zn(II), Ni(II) |

| This compound | Ethylenediamine | Tetradentate (N₂O₂) | Mn(III), Co(II), Fe(III) |

| This compound | 2-Aminoethanol | Tridentate (ONO) | V(IV), Mo(VI) |

Thiosemicarbazones are a specific class of Schiff bases prepared by the condensation of an aldehyde with thiosemicarbazide. These molecules are powerful ligands due to the presence of both sulfur and nitrogen donor atoms. The reaction of this compound with thiosemicarbazide yields the corresponding this compound thiosemicarbazone.

This ligand readily forms stable complexes with a wide range of transition metals. nih.gov Coordination typically occurs in a bidentate fashion through the thione sulfur atom and the imine nitrogen atom, creating a stable five-membered chelate ring. researchgate.netresearchgate.net Research on thiosemicarbazones derived from structurally similar aldehydes, such as 2-ethoxy-3-methoxybenzaldehyde, has shown the formation of rhenium(I) complexes where the metal center is coordinated by the sulfur and azomethine nitrogen atoms, resulting in a distorted octahedral geometry. researchgate.net Similarly, cobalt(III) complexes with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone feature a distorted octahedral S₂N₂O₂ coordination sphere. nih.gov These metal complexes are actively investigated for their diverse biological activities and potential catalytic properties. nih.gov

| Metal Center | Ligand | Coordination Mode | Typical Geometry |

|---|---|---|---|

| Rhenium(I) | Thiosemicarbazone of 2-ethoxy-3-methoxybenzaldehyde | Bidentate (N,S) | Distorted Octahedral researchgate.net |

| Palladium(II) | General benzaldehyde (B42025) thiosemicarbazones | Bidentate (N,S) | Square Planar nih.gov |

| Cobalt(III) | Thiosemicarbazone of 2-hydroxy-3-methoxybenzaldehyde | Tridentate (O,N,S) | Distorted Octahedral nih.gov |

Applications in Material Science Research

The unique structural features of this compound, characterized by the presence of electron-donating ethoxy and methoxy (B1213986) groups on the benzene ring, make it an attractive candidate for the synthesis of novel organic materials with tailored electronic and physical properties.

Components for the Fabrication of Organic Electronic Materials

While direct applications of this compound in commercially available organic electronic devices are not yet widely documented, its potential as a precursor for the synthesis of organic semiconductors is an area of active research. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger conjugated systems.

The development of organic semiconductors is a rapidly advancing field, with a focus on creating materials that are solution-processable for use in low-cost, flexible electronic devices. The synthesis of new π-conjugated systems, including heteroacenes and polythiophenes, is fundamental to this research. Benzaldehyde derivatives are utilized in condensation reactions to form larger, more complex molecules with desirable electronic properties. The ethoxy and methoxy substituents on the this compound ring can influence the solubility, molecular packing, and electronic energy levels of the resulting materials, which are critical parameters for their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Research in this area often involves the design and synthesis of molecules with specific electron-donating and electron-accepting moieties to control the band gap and charge transport characteristics. The substituted benzaldehyde core of this compound provides a foundational element upon which more complex, electronically active structures can be built.

Monomers for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of COFs typically involves the reaction of multifunctional monomers to form a periodic network. Aldehyde-containing molecules are common building blocks in the formation of imine-linked COFs, which are known for their good chemical stability.

Although the direct use of this compound as a primary monomer in widely reported COFs is not extensively documented, the principles of COF synthesis suggest its potential utility. Benzaldehyde and its derivatives can act as modulators in COF synthesis, enhancing the crystallinity and porosity of the resulting framework. The presence of methoxy groups on the pore walls of COFs has been shown to reinforce interlayer interactions, leading to materials with outstanding stability.

The aldehyde functionality of this compound allows it to react with multi-amine linkers to form stable imine bonds, a key reaction in the construction of many COFs. The ethoxy and methoxy groups can be envisioned to project into the pores of the resulting COF, influencing the surface chemistry and adsorption properties of the material.

Table 1: Examples of Benzaldehyde Derivatives in the Synthesis of Porous Organic Polymers

| Monomer/Precursor | Polymer Type | Key Feature | Application |

| 2,5-Dimethoxyterephthalaldehyde | Covalent Organic Framework (COF) | Mesoporous channels | Catalysis |

| Terephthalaldehyde | Covalent Organic Framework (COF) | Enhanced crystallinity with modulators | Gas Adsorption |

| Substituted Benzaldehydes | Porous Organic Polymers (POPs) | Tunable porosity and functionality | Gas Storage and Separation |

This table is generated based on general knowledge of COF and POP synthesis and does not imply the direct use of this compound in these specific examples unless otherwise cited.

Use in the Development of Optical Materials

Substituted benzaldehydes are a class of compounds that have been investigated for their potential in nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is often related to the presence of an electron donor-acceptor system connected by a π-conjugated bridge.

The structure of this compound, with its electron-donating alkoxy groups and the aldehyde group, which can be chemically modified to an acceptor, provides a basic framework that could be elaborated into a molecule with NLO properties. While specific studies detailing the NLO characteristics of this compound are not prominent in the literature, the broader class of organic molecules with similar electronic features is of significant interest in this field.

Furthermore, the development of fluorescent sensors is another area where benzaldehyde derivatives find application. The aldehyde group can be used to link the molecule to a recognition unit, while the aromatic ring can be part of a fluorophore. The fluorescence properties can be modulated by the binding of an analyte to the recognition unit, allowing for sensing applications. The specific contribution of the ethoxy and methoxy substituents of this compound to the photophysical properties of such potential sensors would be a subject for further investigation.

Reagents in Advanced Analytical Derivatization

Chemical derivatization is a crucial technique in analytical chemistry, particularly in mass spectrometry, to enhance the detectability and separation of analytes that are otherwise difficult to analyze.

Chemoselective Derivatization for the Determination of Functional Groups (e.g., Hydroxyl) in Complex Mixtures by Mass Spectrometry

The aldehyde group of this compound makes it a potential reagent for the chemoselective derivatization of specific functional groups, most notably hydroxyl groups. In complex mixtures such as bio-oils or metabolomics samples, the direct analysis of all components can be challenging due to the vast number of compounds with similar properties. nih.gov

Chemoselective derivatization involves a reaction that targets a specific functional group, in this case, the hydroxyl group, to attach a chemical "tag" to the molecule of interest. nih.gov This tagging can improve the ionization efficiency of the analyte in the mass spectrometer, leading to a significant increase in signal intensity and, therefore, analytical sensitivity. nih.gov

The reaction of an aldehyde with a hydroxyl group, often to form an acetal, is a well-established transformation in organic chemistry. By using a reagent like this compound, hydroxyl-containing compounds in a complex mixture could be selectively tagged. The mass of the resulting derivative would be shifted by a known amount, allowing for the selective detection of all hydroxylated species in the sample using mass spectrometry.

This approach is particularly valuable in untargeted spatial metabolomics using techniques like on-tissue chemical derivatization (OTCD) coupled with MALDI-mass spectrometry imaging. By applying a derivatizing reagent to a tissue section, the spatial distribution of compounds containing a specific functional group can be visualized.

Table 2: Principles of Chemoselective Derivatization for Mass Spectrometry

| Derivatization Principle | Target Functional Group | Effect on Analysis | Example Reagent Class |

| Increased Ionization Efficiency | Hydroxyl, Amine, Carboxyl | Enhanced signal intensity in ESI or MALDI-MS | Aldehydes, Anhydrides, Silylating agents |

| Mass Tagging | Various | Shifting the mass-to-charge ratio for selective detection | Isotope-coded derivatization reagents |

| Improved Chromatographic Separation | Polar functional groups | Enhanced retention and peak shape in LC or GC | Acylating and alkylating agents |

This table outlines the general principles of derivatization in mass spectrometry and does not imply that this compound is a universally used reagent for all these purposes.

The combination of chemoselective derivatization with high-resolution mass spectrometry provides a powerful tool for the detailed characterization of complex organic mixtures, enabling a deeper understanding of their composition and chemistry. nih.gov

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Catalytic Synthetic Routes

The synthesis of substituted benzaldehydes, including 2-Ethoxy-5-methoxybenzaldehyde, is continually evolving towards greener and more efficient methodologies. A key area of future research lies in the development of novel catalytic systems that offer high yields, selectivity, and sustainability.

Historically, the preparation of this compound has been achieved through methods like the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172). umich.edu A patented process describes the reaction of 2-hydroxy-5-methoxybenzaldehyde with diethyl sulfate (B86663) in the presence of potassium carbonate, a method developed to overcome the high cost and low yields of previous techniques. google.com

Modern research into the synthesis of benzaldehyde (B42025) derivatives provides a roadmap for future improvements. Strategies such as tandem reactions that avoid the costly and time-consuming isolation of intermediates are a promising avenue. liberty.eduliberty.edu These "one-pot" syntheses enhance efficiency and reduce waste. liberty.edu For instance, a two-step, one-pot procedure involving the reduction of Weinreb amides followed by a cross-coupling reaction has been successfully applied to produce various substituted benzaldehydes. acs.orgresearchgate.net

The principles of green chemistry are increasingly central to synthetic design. researchgate.net The use of "green" solvents and reagents, such as isopropanol, is being explored. Zirconium and Hafnium-based polyhedral oligosilsesquioxane complexes have been identified as robust, homogeneous catalysts for the reductive etherification of substituted benzaldehydes, demonstrating durability over extended periods at high temperatures. osti.gov Another approach involves the catalytic debromometoxylation of dibromomethylarenes using a soft Lewis acid like zinc chloride, which avoids the formation of strong complexes with the aldehyde group. core.ac.uk

Future research will likely focus on combining these concepts to create highly efficient, selective, and environmentally benign catalytic routes specifically tailored for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Direct O-Alkylation | Reaction of 2-hydroxy-5-methoxybenzaldehyde with alkylating agents (e.g., diethyl sulfate). umich.edugoogle.com | Established method, can achieve high yields. google.com |

| Tandem Reactions | Multi-step processes in a single piece of glassware without intermediate isolation. liberty.edu | Increased time and cost efficiency, reduced waste. liberty.edu |

| One-Pot Reduction/Cross-Coupling | Employs a stable aluminum hemiaminal as an intermediate for subsequent cross-coupling. acs.orgresearchgate.net | Fast methodology, suitable for strong nucleophilic reagents. researchgate.net |

| "Green" Catalytic Etherification | Use of catalysts like Zirconium/Hafnium POSS complexes in environmentally friendly solvents. osti.gov | High durability and activity, sustainable approach. osti.gov |

| Catalytic Debromometoxylation | Uses a soft Lewis acid catalyst (e.g., ZnCl2) to convert dibromomethylarenes. core.ac.uk | Avoids strong complex formation with functional groups. core.ac.uk |

Exploration of Novel Reactivity Patterns under Mild Conditions

Understanding the reactivity of this compound is crucial for its application as a building block in organic synthesis. The aldehyde functional group is highly versatile, but future research will focus on uncovering novel transformations under mild conditions to enhance synthetic utility and efficiency.